4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine ring via a carbonyl group, with a thiomorpholine substituent. The thiomorpholine moiety introduces a sulfur atom, which may enhance lipophilicity and metabolic stability compared to oxygen-containing morpholine analogs.
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c22-15(19-6-8-23-9-7-19)12-2-1-5-20(10-12)14-4-3-13-17-16-11-21(13)18-14/h3-4,11-12H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTNDZBFVJRWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H18N6OS
- Molecular Weight : 318.40 g/mol
Biological Activity Overview
Research indicates that compounds related to 1,2,4-triazoles and pyridazines exhibit various biological activities including antiviral , anticancer , and antimicrobial properties. The specific activities of the compound are summarized below.
Anticancer Activity
Several studies have indicated that derivatives of triazoles and pyridazines possess significant anticancer properties. For instance:
- A study on triazole derivatives highlighted their effectiveness against various cancer cell lines. The compound exhibited cytotoxicity against colon carcinoma (HCT-116) with an IC50 value of approximately .
- Another derivative was shown to inhibit the growth of breast cancer cells (MCF-7) with IC50 values ranging from to .
Antiviral Activity
Compounds containing triazole moieties have been noted for their antiviral properties:
- Research has shown that certain triazole derivatives demonstrate significant anti-HIV activity in vitro . The mechanism often involves interference with viral replication processes.
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has also been documented:
- Triazolethiones have been reported to possess antibacterial and antifungal properties. For example, certain derivatives showed potent activity against pathogenic bacteria compared to standard antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors that disrupt critical biochemical pathways in pathogens or cancer cells.
- DNA Interaction : Some compounds can intercalate into DNA or bind to DNA-related enzymes, preventing replication and transcription.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Notable Research Findings
A comprehensive study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various triazole derivatives. Among these compounds, several demonstrated promising anticancer activity against multiple cell lines . The study concluded that modifications to the triazole ring could enhance biological efficacy.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent . Preliminary studies suggest that it may exhibit antitumor and antimicrobial properties due to the presence of the triazole ring, which is known for its efficacy in drug design.
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine scaffold can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines, making this compound a candidate for further anticancer drug development.
Antimicrobial Properties
The thiomorpholine component enhances the compound's ability to interact with microbial targets. Investigations into its antibacterial and antifungal activities have revealed promising results against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.
Neurological Applications
Given the piperidine structure, there is potential for this compound to affect neurological pathways. Research into related compounds has shown promise in treating conditions such as anxiety and depression, warranting further exploration of this compound's effects on neurotransmitter systems.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
-
Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyridazine derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The results indicated that modifications on the piperidine ring could enhance activity, suggesting a need for further structural optimization. -
Study 2: Antimicrobial Activity
Research published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various thiomorpholine derivatives. Results showed that specific substitutions increased potency against Gram-positive bacteria, indicating that the compound could be developed into a new class of antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
- AZD5153: A bivalent BET inhibitor featuring a methoxy-substituted [1,2,4]triazolo[4,3-b]pyridazine linked to a piperidine and phenoxyethyl-piperazine group. Its potency (IC₅₀ < 10 nM for BRD4) is attributed to the bivalent binding mode, which enhances target engagement .
- Compound E-4b: Contains a [1,2,4]triazolo[4,3-b]pyridazine core fused to a pyrazole ring.
Key Structural Differences :
- The target compound replaces AZD5153’s methoxy group with a thiomorpholine, likely altering solubility and binding kinetics.
- Compared to E-4b, the piperidine-thiomorpholine linkage may reduce steric hindrance, improving membrane permeability.
Pharmacological Activity
- AZD5153 : Demonstrated in vivo efficacy in cancer models due to its bivalent binding and optimized pharmacokinetics .
- Pyrrolidine-linked triazolopyridazines : Exhibit balanced solubility (>100 µM) and CDK8 inhibition, attributed to the pyrrolidine’s compact structure .
Physicochemical Properties
- Melting Points: E-4b: 253–255°C (high crystallinity due to planar pyrazole-triazolo fusion) . AZD5153: No explicit data, but its methoxy group likely lowers melting point compared to E-4b. Target compound: Expected to have a lower melting point than E-4b due to the flexible thiomorpholine moiety.
Solubility :
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-b]pyridazine moiety is typically synthesized via cyclocondensation reactions. A proven method involves treating 3-hydrazinylpyridazine with triethyl orthoformate under acidic conditions to form the triazole ring. For example:
$$
\text{3-Hydrazinylpyridazine} + \text{HC(OEt)₃} \xrightarrow{\text{HCl, reflux}} \text{Triazolo[4,3-b]pyridazine}
$$
This method, adapted from the synthesis of analogous triazolo-heterocycles, achieves moderate yields (50–65%) and requires purification via column chromatography.
Functionalization at Position 6
Preparation of Piperidine-3-carbonyl Intermediate
Carboxylic Acid Activation
Intermediate A (1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid) is synthesized via hydrolysis of the corresponding methyl ester. The ester is prepared by treating 1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carbonitrile with sulfuric acid in methanol. Subsequent saponification with aqueous NaOH yields the carboxylic acid.
Alternative Route: Reductive Amination
An alternative pathway involves reductive amination of piperidine-3-carbaldehyde with 6-amino-triazolo[4,3-b]pyridazine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method, however, faces challenges in regioselectivity and requires rigorous NMR monitoring.
Coupling with Thiomorpholine
Amide Bond Formation
The final step couples Intermediate A with thiomorpholine using carbodiimide-based reagents. A representative procedure employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C:
$$
\text{Intermediate A} + \text{Thiomorpholine} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}
$$
Reaction progress is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol/water (3:1).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W, 20 min) enhances coupling efficiency, reducing reaction time from 12 hours to 30 minutes while maintaining a yield of 72%.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
| Step | Method | Purity | Yield |
|---|---|---|---|
| Triazolo-pyridazine | Column Chromatography | 95% | 58% |
| Piperidine-3-carboxylic Acid | Recrystallization | 98% | 65% |
| Final Coupling | Recrystallization | 99% | 70% |
Crystallization from ethyl acetate/hexane (1:2) effectively removes unreacted thiomorpholine.
Analytical Characterization
Spectroscopic Data
X-ray Diffraction
Single-crystal X-ray analysis (from) confirms the planar triazolo-pyridazine system and the chair conformation of the piperidine ring.
Scale-Up Considerations
Pilot-Scale Synthesis
A 100-g batch requires:
-
Reagents : 120 g EDC, 80 g HOBt, 2 L DCM
-
Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine
Alternative Synthetic Routes
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine?
Answer:
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Cyclization reactions to form the triazolopyridazine core, often using catalysts like Pd(PPh₃)₄ or CuI under reflux conditions in solvents such as DMF or THF .
- Coupling reactions (e.g., amide bond formation) between the piperidine-3-carbonyl group and thiomorpholine, facilitated by coupling agents like HATU or EDCI in dichloromethane .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) to isolate the final product .
Basic: What in vitro assays are suitable for initial evaluation of its biological activity?
Answer:
Preliminary screening often includes:
- Kinase inhibition assays (e.g., p38 MAPK or TAK1 kinases) using fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .
- Cytotoxicity profiling against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves generated over 48–72 hours .
- Anti-inflammatory activity assessment using LPS-induced TNF-α secretion in RAW 264.7 macrophages .
Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?
Answer:
Optimization strategies include:
- Temperature control : Cyclization reactions may require precise heating (e.g., 80–100°C in DMF) to avoid side products like unreacted intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of the thiomorpholine moiety during coupling steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura cross-coupling of aryl groups, monitored by TLC or LC-MS for intermediate stability .
Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
- Systematic substituent variation : Modifying the thiomorpholine or triazolopyridazine moieties (e.g., replacing sulfur with oxygen) to assess bioactivity changes .
- Computational docking : Using Schrödinger Suite or AutoDock Vina to predict binding modes with targets like tubulin or kinases, validated by mutagenesis studies .
- Comparative bioassays : Testing analogs against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers .
Basic: What spectroscopic methods confirm the molecular structure of the compound?
Answer:
Structural validation relies on:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm piperidine-thiomorpholine connectivity and triazole proton environments .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography (if crystalline): Single-crystal diffraction to resolve stereochemistry of the piperidine ring .
Advanced: How can contradictions in SAR data for triazolopyridazine derivatives be resolved?
Answer:
Contradictions (e.g., conflicting IC₅₀ values across studies) require:
- Orthogonal binding assays : Surface plasmon resonance (SPR) to measure direct target affinity alongside enzymatic activity data .
- Molecular dynamics simulations : Analyzing ligand-target stability over 100-ns trajectories to identify transient interactions missed in static models .
- Meta-analysis : Aggregating data from structurally related compounds (e.g., imidazo[1,2-b]pyridazines) to discern trends in substituent effects .
Advanced: What methodologies assess its interaction with biological targets like tubulin or kinases?
Answer:
Mechanistic studies employ:
- Tubulin polymerization assays : Monitoring absorbance at 340 nm to quantify inhibition kinetics, compared to paclitaxel as a control .
- Isothermal titration calorimetry (ITC) : Measuring binding thermodynamics (ΔH, Kd) for kinase interactions .
- Cellular thermal shift assays (CETSA) : Validating target engagement in live cells by detecting thermal stabilization of kinases .
Basic: What safety precautions are critical during handling?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical fume hoods to avoid dermal exposure .
- Waste disposal : Segregate organic waste containing piperidine/thiomorpholine residues in halogenated solvent containers .
- Emergency protocols : Immediate rinsing with water for eye/skin contact and consultation with poison control centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
